molecular formula C13H11FN4S B243204 6-(4-fluorophenyl)-4-methylsulfanyl-2H-pyrazolo[3,4-b]pyridin-3-amine

6-(4-fluorophenyl)-4-methylsulfanyl-2H-pyrazolo[3,4-b]pyridin-3-amine

Cat. No. B243204
M. Wt: 274.32 g/mol
InChI Key: FAOACKAZAQWQAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(4-fluorophenyl)-4-methylsulfanyl-2H-pyrazolo[3,4-b]pyridin-3-amine, also known as FPMP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.

Mechanism of Action

6-(4-fluorophenyl)-4-methylsulfanyl-2H-pyrazolo[3,4-b]pyridin-3-amine exerts its therapeutic effects by modulating specific molecular targets in cells. It has been shown to inhibit the activity of certain enzymes involved in cancer cell growth and proliferation, such as cyclin-dependent kinases and glycogen synthase kinase 3 beta. In neurological disorders, 6-(4-fluorophenyl)-4-methylsulfanyl-2H-pyrazolo[3,4-b]pyridin-3-amine has been shown to enhance the activity of neurotransmitter receptors, such as the GABA-A receptor, which can help to reduce seizures and improve cognitive function.
Biochemical and Physiological Effects:
6-(4-fluorophenyl)-4-methylsulfanyl-2H-pyrazolo[3,4-b]pyridin-3-amine has been shown to have a range of biochemical and physiological effects, depending on the specific target and pathway it modulates. In cancer cells, it can induce cell cycle arrest and apoptosis, leading to decreased tumor growth and progression. In neurological disorders, it can enhance neurotransmitter activity and reduce inflammation, leading to improved cognitive function and reduced seizure activity. Additionally, 6-(4-fluorophenyl)-4-methylsulfanyl-2H-pyrazolo[3,4-b]pyridin-3-amine has been shown to have antiviral properties by inhibiting viral replication and entry into host cells.

Advantages and Limitations for Lab Experiments

One advantage of using 6-(4-fluorophenyl)-4-methylsulfanyl-2H-pyrazolo[3,4-b]pyridin-3-amine in lab experiments is its specificity for certain molecular targets, which can help to elucidate specific pathways and mechanisms involved in disease progression. Additionally, its ability to modulate multiple targets can provide a more comprehensive understanding of disease processes. However, one limitation of using 6-(4-fluorophenyl)-4-methylsulfanyl-2H-pyrazolo[3,4-b]pyridin-3-amine is its potential toxicity and side effects, which can limit its use in certain experimental settings.

Future Directions

There are several future directions for research on 6-(4-fluorophenyl)-4-methylsulfanyl-2H-pyrazolo[3,4-b]pyridin-3-amine, including further investigation of its therapeutic potential in cancer treatment, neurological disorders, and infectious diseases. Additionally, more research is needed to understand the specific molecular targets and pathways involved in 6-(4-fluorophenyl)-4-methylsulfanyl-2H-pyrazolo[3,4-b]pyridin-3-amine's therapeutic effects, as well as its potential toxicity and side effects. Finally, the development of new analogs and derivatives of 6-(4-fluorophenyl)-4-methylsulfanyl-2H-pyrazolo[3,4-b]pyridin-3-amine could lead to the discovery of more potent and specific compounds with even greater therapeutic potential.

Synthesis Methods

6-(4-fluorophenyl)-4-methylsulfanyl-2H-pyrazolo[3,4-b]pyridin-3-amine can be synthesized using a multistep process involving the reaction of 4-fluoroaniline with 1,3-dimethylthiourea, followed by cyclization with 2-bromo-3-(trifluoromethyl)pyridine. The final product is obtained after purification through column chromatography and recrystallization.

Scientific Research Applications

6-(4-fluorophenyl)-4-methylsulfanyl-2H-pyrazolo[3,4-b]pyridin-3-amine has been studied for its potential therapeutic applications in various fields of medicine, including cancer treatment, neurological disorders, and infectious diseases. In cancer treatment, 6-(4-fluorophenyl)-4-methylsulfanyl-2H-pyrazolo[3,4-b]pyridin-3-amine has been shown to inhibit the growth of cancer cells by targeting specific enzymes and pathways involved in tumor progression. It has also been studied as a potential treatment for neurological disorders such as Alzheimer's disease and epilepsy, where it has shown promising results in animal models. Additionally, 6-(4-fluorophenyl)-4-methylsulfanyl-2H-pyrazolo[3,4-b]pyridin-3-amine has been investigated for its antiviral properties against various viruses, including the Zika virus and the hepatitis C virus.

properties

Molecular Formula

C13H11FN4S

Molecular Weight

274.32 g/mol

IUPAC Name

6-(4-fluorophenyl)-4-methylsulfanyl-2H-pyrazolo[3,4-b]pyridin-3-amine

InChI

InChI=1S/C13H11FN4S/c1-19-10-6-9(7-2-4-8(14)5-3-7)16-13-11(10)12(15)17-18-13/h2-6H,1H3,(H3,15,16,17,18)

InChI Key

FAOACKAZAQWQAR-UHFFFAOYSA-N

SMILES

CSC1=CC(=NC2=NNC(=C12)N)C3=CC=C(C=C3)F

Canonical SMILES

CSC1=CC(=NC2=NNC(=C12)N)C3=CC=C(C=C3)F

Origin of Product

United States

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